molecular formula C24H24N4O3S B11057162 N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11057162
M. Wt: 448.5 g/mol
InChI Key: ABVUOISTBKIIPS-AFUMVMLFSA-N
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Description

N’-[(E)-(3-Ethoxy-4-methoxyphenyl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyrrole ring, and a carbohydrazide group. The presence of ethoxy and methoxy substituents on the phenyl ring further enhances its chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole ring and the carbohydrazide group. The final step involves the condensation of the carbohydrazide with the aldehyde derivative of the phenyl ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product .

Chemical Reactions Analysis

N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .

Comparison with Similar Compounds

N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(4-ethoxyphenyl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
  • 4,6-dimethyl-N’-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H24N4O3S/c1-5-31-19-13-17(8-9-18(19)30-4)14-25-27-23(29)22-21(28-10-6-7-11-28)20-15(2)12-16(3)26-24(20)32-22/h6-14H,5H2,1-4H3,(H,27,29)/b25-14+

InChI Key

ABVUOISTBKIIPS-AFUMVMLFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4)OC

Origin of Product

United States

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